molecular formula C12H13N3O3S B15003458 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B15003458
M. Wt: 279.32 g/mol
InChI Key: QCIXZXSYEVHLPS-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiadiazole ring, which is further connected to an acetamide group

Preparation Methods

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been found to interact with enzymes such as kinases and proteases, inhibiting their activity. It also binds to certain receptors, modulating their signaling pathways.

    Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

This compound stands out due to its unique combination of a thiadiazole ring and a 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-14-11(19-12)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIXZXSYEVHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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